molecular formula C24H36O3 B1207996 Anagestone acetate CAS No. 3137-73-3

Anagestone acetate

Cat. No.: B1207996
CAS No.: 3137-73-3
M. Wt: 372.5 g/mol
InChI Key: KDLNOQQQEBKBQM-DICPTYMLSA-N
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Chemical Reactions Analysis

Types of Reactions: Anagestone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anagestone acetate has been used in various scientific research applications, including:

    Chemistry: As a synthetic intermediate in the preparation of other steroidal compounds.

    Biology: Studying the effects of progestins on cellular processes.

    Medicine: Investigating its potential as a contraceptive and its effects on hormone regulation.

    Industry: Used in the development of pharmaceutical formulations.

Mechanism of Action

Anagestone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The compound acts as a prodrug, being converted into its active form, medroxyprogesterone acetate, which then exerts its progestogenic effects .

Comparison with Similar Compounds

    Medroxyprogesterone acetate: A closely related compound with similar progestogenic effects.

    Chlormadinone acetate: Another progestin with similar applications.

    Megestrol acetate: Used in hormone therapy and cancer treatment.

Uniqueness: Anagestone acetate is unique due to its specific chemical structure, which includes the absence of a C3 ketone and the presence of a C17 acetate ester. This structural difference influences its pharmacokinetics and pharmacodynamics compared to other progestins .

Properties

CAS No.

3137-73-3

Molecular Formula

C24H36O3

Molecular Weight

372.5 g/mol

IUPAC Name

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H36O3/c1-15-14-18-20(22(4)11-7-6-8-19(15)22)9-12-23(5)21(18)10-13-24(23,16(2)25)27-17(3)26/h8,15,18,20-21H,6-7,9-14H2,1-5H3/t15-,18+,20-,21-,22-,23-,24-/m0/s1

InChI Key

KDLNOQQQEBKBQM-DICPTYMLSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CCCC4)C

SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CCCC4)C

3137-73-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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